REACTION_SMILES
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[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH:9](=[O:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[OH2:35].[OH:1][CH2:2][CH:3]1[CH2:4][CH2:5][C:6](=[O:8])[NH:7]1.[c:17]1([CH3:18])[cH:19][cH:20][c:21]([S:22]([OH:23])(=[O:24])=[O:25])[cH:26][cH:27]1>>[O:1]1[CH2:2][CH:3]2[CH2:4][CH2:5][C:6](=[O:8])[N:7]2[CH:9]1[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C1CCC(CO)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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O=C1CCC2COC(c3ccccc3)N12
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH:9](=[O:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[OH2:35].[OH:1][CH2:2][CH:3]1[CH2:4][CH2:5][C:6](=[O:8])[NH:7]1.[c:17]1([CH3:18])[cH:19][cH:20][c:21]([S:22]([OH:23])(=[O:24])=[O:25])[cH:26][cH:27]1>>[O:1]1[CH2:2][CH:3]2[CH2:4][CH2:5][C:6](=[O:8])[N:7]2[CH:9]1[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CO)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2COC(c3ccccc3)N12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH:9](=[O:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[OH2:35].[OH:1][CH2:2][CH:3]1[CH2:4][CH2:5][C:6](=[O:8])[NH:7]1.[c:17]1([CH3:18])[cH:19][cH:20][c:21]([S:22]([OH:23])(=[O:24])=[O:25])[cH:26][cH:27]1>>[O:1]1[CH2:2][CH:3]2[CH2:4][CH2:5][C:6](=[O:8])[N:7]2[CH:9]1[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CO)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2COC(c3ccccc3)N12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |